1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE
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Overview
Description
1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thienyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and thienyl groups through various coupling reactions. The final step involves the formation of the thiazole ring and the attachment of the ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows for the exploration of its potential as a bioactive molecule, with possible applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[5-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone
- 1-{2-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone
- 1-{2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone
Uniqueness
The uniqueness of 1-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOL-5-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H16FN3OS2 |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C19H16FN3OS2/c1-11-18(12(2)24)26-19(21-11)23-16(13-5-7-14(20)8-6-13)10-15(22-23)17-4-3-9-25-17/h3-9,16H,10H2,1-2H3 |
InChI Key |
HRCPIWQUZCLHSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)C |
Canonical SMILES |
CC1=C(SC(=N1)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)C |
Origin of Product |
United States |
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